

Technical Whitepaper: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1269837

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Abstract

This document provides a detailed technical overview of the molecular structure, properties, and synthesis of **1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes key identifiers, physicochemical data, a generalized synthesis protocol, and a discussion of its potential applications based on its structural characteristics. The pyrrole ring is a significant scaffold in many biologically active compounds, and the presence of a fluorine atom and an aldehyde functional group suggests potential for this molecule as a versatile building block in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#)

Compound Identification and Physicochemical Properties

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative. The core structure consists of a five-membered aromatic pyrrole ring, substituted with two methyl groups at positions 2 and 5, a carbaldehyde (formyl) group at position 3, and a 3-fluorophenyl group attached to the nitrogen atom.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [1]
CAS Number	428497-01-2 [1] [3]
Canonical SMILES	CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O [1]
InChI	InChI=1S/C13H12FNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 [1]

| InChI Key | PLCBYAIRHPWRPH-UHFFFAOYSA-N[\[1\]](#) |

Table 2: Physicochemical Data

Property	Value
Molecular Formula	C13H12FNO [1] [3]

| Molecular Weight | 217.24 g/mol [\[1\]](#)[\[3\]](#) |

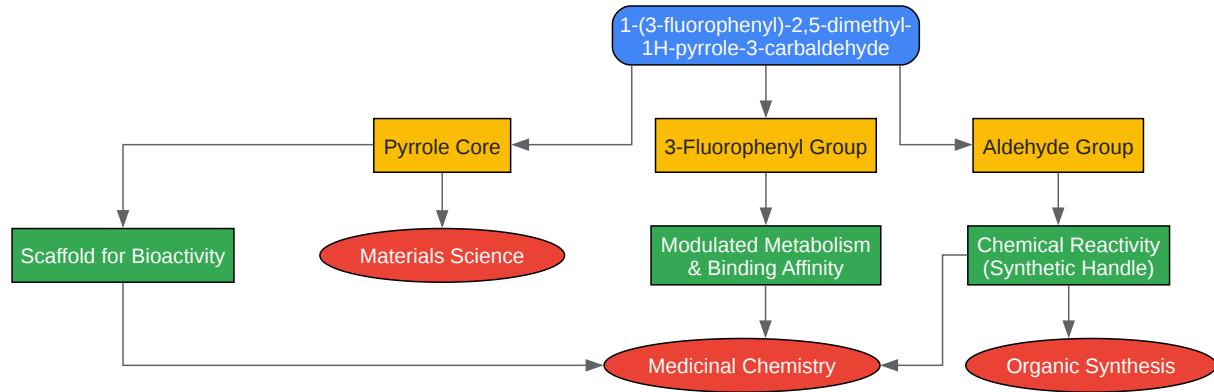
Note: Experimental data such as melting point, boiling point, and solubility are not readily available in public literature and would require experimental determination.

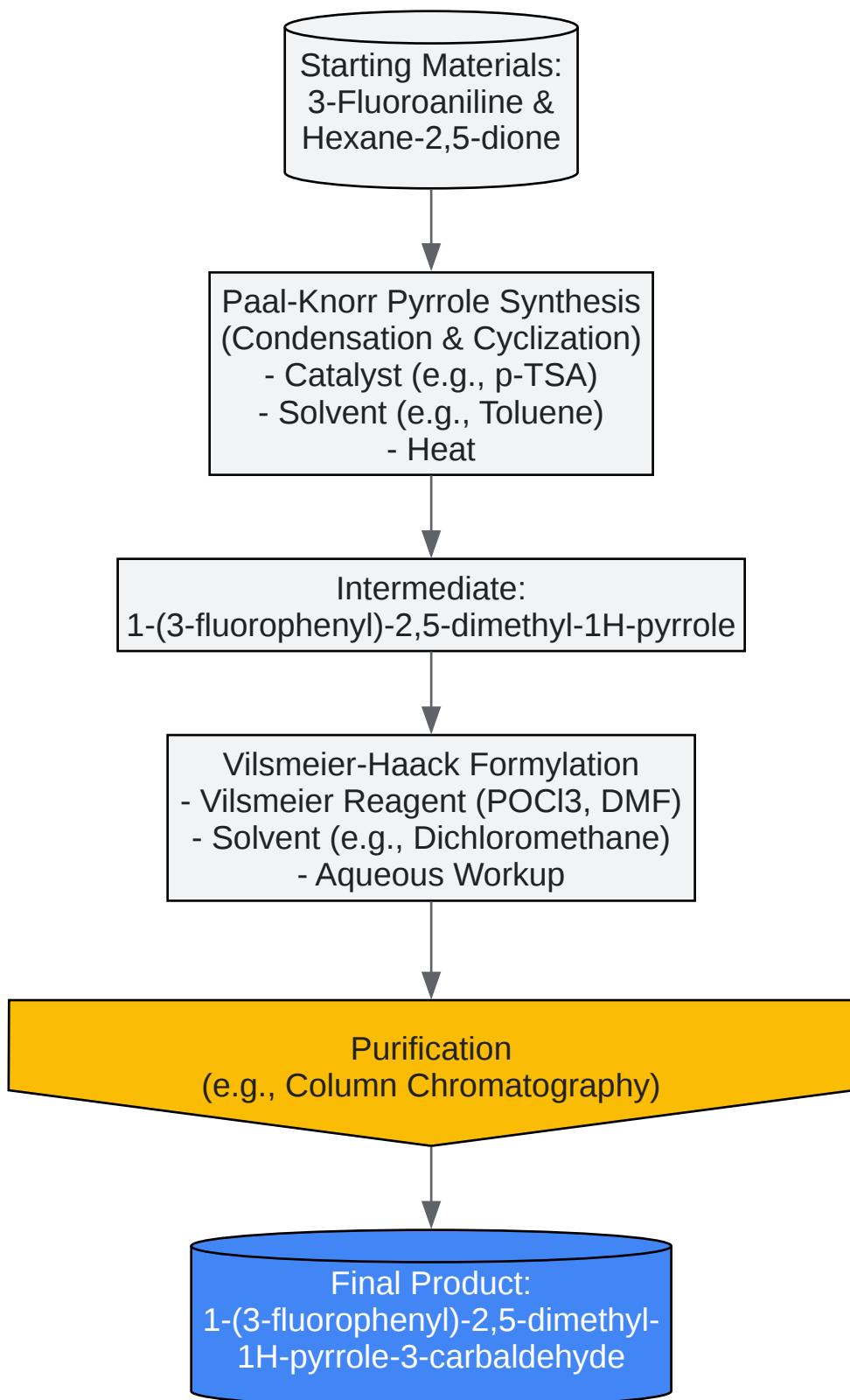
Potential Applications and Structural Significance

While specific biological activities for this exact compound are not extensively documented, its structural motifs suggest several areas of potential application.

- Medicinal Chemistry: The pyrrole nucleus is a common feature in numerous pharmaceuticals with a wide range of biological activities.[\[2\]](#)[\[4\]](#) The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule, making it a valuable substituent in drug design.[\[1\]](#) The aldehyde group is a versatile chemical handle for synthesizing more complex derivatives.[\[1\]](#)

- **Organic Synthesis:** The reactive aldehyde group can participate in various chemical transformations, such as condensation and oxidation/reduction reactions, positioning the molecule as a useful intermediate for creating larger, more complex chemical structures.[1]
- **Materials Science:** The aromatic and functionalized nature of the compound could be of interest in the development of novel organic materials or coatings.[1]



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